molecular formula C7H6ClNO3 B15248947 2-[(3-Chloropyridin-4-yl)oxy]acetic acid

2-[(3-Chloropyridin-4-yl)oxy]acetic acid

Cat. No.: B15248947
M. Wt: 187.58 g/mol
InChI Key: YFWTWDRXHTULPE-UHFFFAOYSA-N
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Description

2-[(3-Chloropyridin-4-yl)oxy]acetic acid is an organic compound with the molecular formula C7H6ClNO3 It is a derivative of pyridine, a basic heterocyclic organic compound The compound is characterized by the presence of a chloropyridinyl group attached to an acetic acid moiety through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Chloropyridin-4-yl)oxy]acetic acid typically involves the reaction of 3-chloropyridine with chloroacetic acid in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism where the chlorine atom on the pyridine ring is replaced by the chloroacetic acid moiety. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. The final product is typically purified through crystallization or chromatography techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Chloropyridin-4-yl)oxy]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

2-[(3-Chloropyridin-4-yl)oxy]acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its derivatives may have therapeutic applications in treating various diseases.

    Industry: The compound is used in the development of agrochemicals and other industrial products due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-[(3-Chloropyridin-4-yl)oxy]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-[(6-Chloropyridin-3-yl)oxy]acetic acid: This compound has a similar structure but with the chlorine atom positioned differently on the pyridine ring.

    4-Acetyl-2-chloropyridine: Another related compound with an acetyl group instead of an acetic acid moiety.

    2-Chloropyridine-4-carboxylic acid: This compound has a carboxylic acid group directly attached to the pyridine ring.

Uniqueness

2-[(3-Chloropyridin-4-yl)oxy]acetic acid is unique due to its specific substitution pattern and the presence of an ether linkage between the pyridine ring and the acetic acid moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C7H6ClNO3

Molecular Weight

187.58 g/mol

IUPAC Name

2-(3-chloropyridin-4-yl)oxyacetic acid

InChI

InChI=1S/C7H6ClNO3/c8-5-3-9-2-1-6(5)12-4-7(10)11/h1-3H,4H2,(H,10,11)

InChI Key

YFWTWDRXHTULPE-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1OCC(=O)O)Cl

Origin of Product

United States

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